molecular formula C18H16N2O4S B2354642 Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate CAS No. 720667-59-4

Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate

Cat. No.: B2354642
CAS No.: 720667-59-4
M. Wt: 356.4
InChI Key: ZHNBNBGWEFEACO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Attachment of the Nicotinamide Group: The nicotinamide moiety is usually attached through an amide bond formation, which can be achieved using coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nicotinamide moiety, in particular, can play a role in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate can be compared with other compounds that have similar structural features:

    Ethyl 4-(5-methylfuran-2-yl)-2-(aminomethyl)thiophene-3-carboxylate: Similar structure but with an aminomethyl group instead of nicotinamide.

    Ethyl 4-(5-methylfuran-2-yl)-2-(benzamido)thiophene-3-carboxylate: Contains a benzamido group instead of nicotinamide.

    Ethyl 4-(5-methylfuran-2-yl)-2-(hydroxymethyl)thiophene-3-carboxylate: Features a hydroxymethyl group instead of nicotinamide.

The uniqueness of this compound lies in its combination of the nicotinamide moiety with the furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-23-18(22)15-13(14-7-6-11(2)24-14)10-25-17(15)20-16(21)12-5-4-8-19-9-12/h4-10H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNBNBGWEFEACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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